molecular formula C14H8O2 B1198637 1,4-Phenanthrenedione CAS No. 569-15-3

1,4-Phenanthrenedione

Cat. No.: B1198637
CAS No.: 569-15-3
M. Wt: 208.21 g/mol
InChI Key: POZPGRADIOPGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Phenanthrenedione, also known as phenanthrene-1,4-dione, is an organic compound with the molecular formula C14H8O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ketone groups at the 1 and 4 positions of the phenanthrene ring system. It is a yellow crystalline solid that is used in various chemical and industrial applications.

Mechanism of Action

Target of Action

1,4-Phenanthrenedione primarily targets cellular enzymes involved in redox reactions, particularly those in the electron transport chain. It is known to interact with NAD(P)H:quinone oxidoreductase (NQO1), an enzyme that plays a crucial role in cellular defense against oxidative stress .

Mode of Action

this compound undergoes redox cycling within cells. It accepts electrons from NAD(P)H via NQO1, converting to its reduced form. This reduced form can then transfer electrons to molecular oxygen, generating reactive oxygen species (ROS). The continuous cycling between oxidized and reduced states leads to the accumulation of ROS, which can induce oxidative stress and damage cellular components .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress pathway. The generation of ROS can activate various signaling cascades, including the MAPK pathway, which can lead to apoptosis or cell death. Additionally, the oxidative stress can affect mitochondrial function, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into cells where it undergoes redox cycling. The compound is metabolized primarily in the liver, where it can be conjugated to more water-soluble forms for excretion. Its bioavailability is influenced by its ability to penetrate cellular membranes and its rate of metabolism .

Result of Action

At the molecular level, the action of this compound results in the generation of ROS, leading to oxidative damage to DNA, proteins, and lipids. At the cellular level, this oxidative stress can trigger apoptosis or necrosis, depending on the extent of the damage and the cell’s ability to counteract the stress .

Action Environment

Environmental factors such as pH, temperature, and the presence of other redox-active compounds can influence the efficacy and stability of this compound. For instance, higher temperatures can increase the rate of redox cycling, while acidic conditions can enhance the generation of ROS. Additionally, the presence of antioxidants can mitigate the oxidative stress induced by this compound .

: Information synthesized from various sources on the mechanism of action of phenanthrene-1,4-dione.

Biochemical Analysis

Biochemical Properties

1,4-Phenanthrenedione plays a significant role in biochemical reactions, particularly as an electron acceptor. It is known to interact with enzymes such as formate dehydrogenase, where it acts as a better electron acceptor than the natural nicotinamide adenine dinucleotide (NAD+) . This interaction facilitates the reduction of carbon dioxide to formate and vice versa. Additionally, this compound has been observed to induce oxidative stress in biological systems, influencing antioxidant mechanisms and metabolic pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to induce oxidative stress, leading to increased malondialdehyde (MDA) content and altered activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . These changes impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in fish species like Takifugu obscurus, exposure to this compound significantly influenced glycerophospholipid metabolism, phenylalanine, tyrosine, and tryptophan biosynthesis, purine metabolism, and sulfur metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as an artificial mediator for electron transfer in enzymatic reactions, enhancing the reduction of carbon dioxide to formate . The compound’s ability to induce oxidative stress is linked to its interaction with cellular antioxidants, leading to changes in gene expression and enzyme activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce oxidative stress over extended periods, with significant changes in antioxidant enzyme activities and metabolite profiles observed over 96 hours . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased oxidative stress and potential toxicity. For example, treatments with 100 µg l−1 of this compound significantly increased glutathione transferase (GST) activity, indicating a dose-dependent response . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to antioxidant mechanisms and neurotransmitter biosynthesis. The compound influences glycerophospholipid metabolism, phenylalanine, tyrosine, and tryptophan biosynthesis, purine metabolism, and sulfur metabolism . These pathways are crucial for maintaining cellular homeostasis and responding to oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Phenanthrenedione can be synthesized through several methods. One common synthetic route involves the oxidation of phenanthrene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction typically proceeds as follows:

[ \text{C}{14}\text{H}{10} + 2 \text{KMnO}{4} \rightarrow \text{C}{14}\text{H}{8}\text{O}{2} + 2 \text{MnO}_{2} + 2 \text{KOH} ]

Another method involves the use of dichromate oxidation, where phenanthrene is treated with sodium dichromate (Na2Cr2O7) in the presence of sulfuric acid (H2SO4). This method is also effective in producing this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Industrial processes are optimized to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,4-Phenanthrenedione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming phenanthrene-1,4-diol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), sodium dichromate (Na2Cr2O7).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: More oxidized phenanthrene derivatives.

    Reduction: Phenanthrene-1,4-diol.

    Substitution: Halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

1,4-Phenanthrenedione has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1,4-Phenanthrenedione can be compared with other similar compounds, such as:

    9,10-Phenanthrenedione: Another phenanthrene derivative with ketone groups at the 9 and 10 positions. It has different chemical properties and reactivity.

    Phenanthrenequinone: A general term for phenanthrene derivatives with quinone structures. These compounds have varying positions of the ketone groups and exhibit different chemical behaviors.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.

Properties

IUPAC Name

phenanthrene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O2/c15-12-7-8-13(16)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZPGRADIOPGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205431
Record name 1,4-Phenanthrenequinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569-15-3
Record name 1,4-Phenanthrenequinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Phenanthrenequinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Phenanthrenedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Phenanthrenequinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-PHENANTHRENEQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU5XP36K84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Phenanthrenedione
Reactant of Route 2
1,4-Phenanthrenedione
Reactant of Route 3
1,4-Phenanthrenedione
Reactant of Route 4
1,4-Phenanthrenedione
Reactant of Route 5
1,4-Phenanthrenedione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,4-Phenanthrenedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.